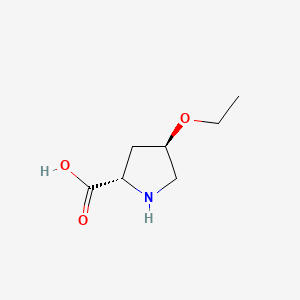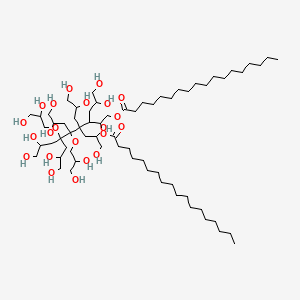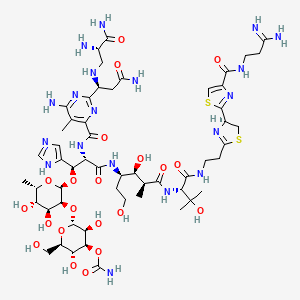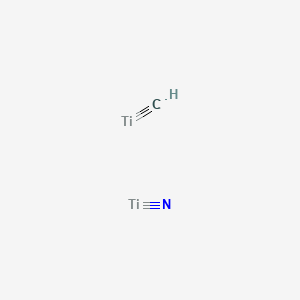
(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid
Vue d'ensemble
Description
“(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C7H13NO3 . It is also known as “(2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid hydrochloride” with the CAS Number: 2255321-86-7 . The compound is typically stored at 4°C and is available in the form of an oil .
Molecular Structure Analysis
The InChI code for “(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid” is1S/C7H13NO3.ClH/c1-2-11-5-3-6 (7 (9)10)8-4-5;/h5-6,8H,2-4H2,1H3, (H,9,10);1H/t5-,6+;/m1./s1 . This code provides a standard way to encode the compound’s structure and stereochemistry. Physical And Chemical Properties Analysis
“(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid” has a molecular weight of 195.65 . It’s a hydrochloride salt and is typically stored at 4°C . The compound is available in the form of an oil .Applications De Recherche Scientifique
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including (2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid, are crucial in the biorenewable chemicals industry due to their versatility as precursors for various industrial chemicals. Research highlights the inhibitory effects of these acids on microbes like Escherichia coli and Saccharomyces cerevisiae, which are engineered for fermentative production. Understanding the impact of carboxylic acids on microbial cell membranes and internal pH is vital for developing metabolic engineering strategies to enhance microbial robustness for improved industrial performance (Jarboe, Royce, & Liu, 2013).
Spin Label Studies in Peptides
The spin label amino acid TOAC, related to (2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid, serves as a probe in analyzing peptide backbone dynamics and secondary structure through EPR spectroscopy and other techniques. This research has expanded our understanding of peptide interactions with membranes, proteins, and nucleic acids, providing insights into peptide conformational analysis and the orientation of peptides in membranes. The development of TOAC-labeled peptides has contributed significantly to the study of biologically active peptides and their interactions, underscoring the potential of unnatural amino acids in advancing peptide research (Schreier et al., 2012).
Antioxidant and Antimicrobial Activities of Carboxylic Acids
Studies on natural carboxylic acids from plants have revealed their significant antioxidant and antimicrobial activities. The structure of these acids, including hydroxyl group numbers and bond conjugation, plays a crucial role in their bioactivity. For instance, rosmarinic acid shows high antioxidant activity, while caffeic acid and cinnamic acid demonstrate notable antimicrobial properties. These findings highlight the potential of carboxylic acids in developing natural antioxidant and antimicrobial agents for various applications (Godlewska-Żyłkiewicz et al., 2020).
Carboxylic Acids in Liquid-Liquid Extraction
The application of carboxylic acids in liquid-liquid extraction (LLX) for recovering carboxylic acids from aqueous streams has gained attention due to the increasing interest in producing organic acids through fermentative routes. The review on solvent developments for LLX highlights the exploration of new solvents like ionic liquids and improvements in traditional solvents to enhance the efficiency and economic feasibility of carboxylic acid recovery processes. This research contributes to the development of more sustainable and effective methods for carboxylic acid separation and purification (Sprakel & Schuur, 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
(2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-11-5-3-6(7(9)10)8-4-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNGLHKEESUVLW-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1C[C@H](NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501309432 | |
| Record name | L-Proline, 4-ethoxy-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid | |
CAS RN |
13500-55-5 | |
| Record name | L-Proline, 4-ethoxy-, trans- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13500-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Proline, 4-ethoxy-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,7-Methano-2H-indeno[5,6-b]azet-2-one,1,2a,3,3a,6,6a,7,7a-octahydro-,exo,exo-(8CI)](/img/no-structure.png)


![1-[(9S,10R,11R,12Z,17S)-12-(2-hydroxyethylidene)-10-(hydroxymethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-8-yl]ethanone](/img/structure/B576734.png)


![8H-Thiopyrano[3,2-g][1,3]benzothiazole](/img/structure/B576738.png)





![N-[2-(4,5-dihydro-1,3-thiazol-2-yl)ethyl]-2,4-dihydroxy-3,3-dimethylbutanamide](/img/structure/B576747.png)